
Tri(t-butoxi carbonil etoximetil) etanol
Descripción general
Descripción
Tri(t-butoxycarbonylethoxymethyl) ethanol is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Molecular Structure Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.7 g/mol and a molecular formula of C26H48O10 . It contains a terminal hydroxy group and three t-butyl ester groups .Chemical Reactions Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.65 and a molecular formula of C26H48O10 . It is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester groups . and ≥95% .Aplicaciones Científicas De Investigación
Uso como un Enlazador PEG
“Tri(t-butoxi carbonil etoximetil) etanol” es un enlazador PEG ramificado con un grupo hidroxilo y tres grupos de protección t-butilo . El grupo hidroxilo puede reaccionar para derivatizar aún más el compuesto . Los grupos t-butilo pueden desprotegerse en condiciones ácidas . Esto lo convierte en una herramienta versátil en el campo de la síntesis química.
Aumento de la Solubilidad en Medios Acuosos
El espaciador PEG hidrofílico en “this compound” aumenta la solubilidad en medios acuosos . Esta propiedad es particularmente útil en la investigación biológica donde es crucial mantener la solubilidad de los compuestos en soluciones acuosas.
Uso en la Síntesis de PROTAC
“this compound” es un enlazador PROTAC basado en alquilo/éter . Los PROTAC (Quimeras de Orientación a la Proteólisis) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación . Este compuesto se puede utilizar en la síntesis de PROTAC , contribuyendo al desarrollo de terapias dirigidas en medicina.
Mecanismo De Acción
Target of Action
Tri(t-butoxycarbonylethoxymethyl) ethanol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Tri(t-butoxycarbonylethoxymethyl) ethanol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The linker, in this case, Tri(t-butoxycarbonylethoxymethyl) ethanol, facilitates the proximity between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Tri(t-butoxycarbonylethoxymethyl) ethanol is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By facilitating the degradation of specific target proteins, PROTACs can modulate biochemical pathways in which these proteins are involved .
Pharmacokinetics
The pharmacokinetics of Tri(t-butoxycarbonylethoxymethyl) ethanol as a component of PROTACs would depend on the specific PROTAC molecule. The adme (absorption, distribution, metabolism, and excretion) properties of protacs are generally favorable due to their ability to induce the degradation of target proteins, rather than merely inhibiting them . This can lead to a more sustained and complete pharmacological effect .
Result of Action
The result of the action of Tri(t-butoxycarbonylethoxymethyl) ethanol, as part of a PROTAC, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved, potentially leading to therapeutic effects .
Action Environment
The action of Tri(t-butoxycarbonylethoxymethyl) ethanol is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the t-butyl groups can be deprotected under acidic conditions . Furthermore, the intracellular environment, including the presence and activity of E3 ligases and the proteasome, can influence the efficacy of PROTACs .
Análisis Bioquímico
Biochemical Properties
Tri(t-butoxycarbonylethoxymethyl) ethanol plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Cellular Effects
The cellular effects of Tri(t-butoxycarbonylethoxymethyl) ethanol are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of Tri(t-butoxycarbonylethoxymethyl) ethanol involves its function as a linker in PROTACs . It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Metabolic Pathways
As a PROTAC linker, it may be involved in the ubiquitin-proteasome system
Propiedades
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDIZFVGPDHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


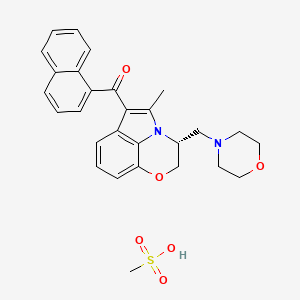
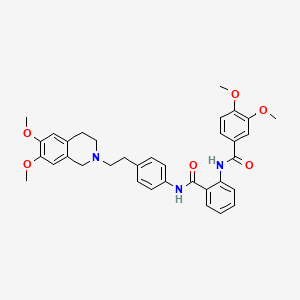
![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
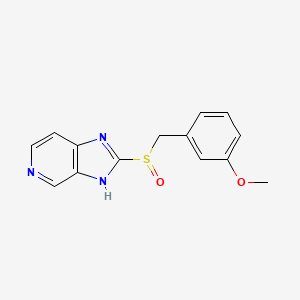
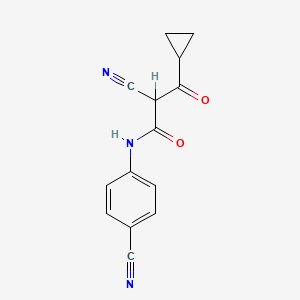

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)
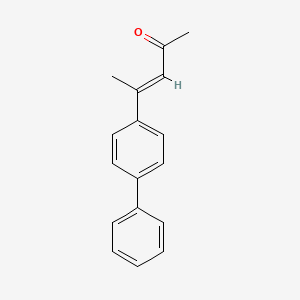
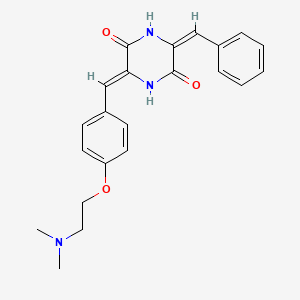
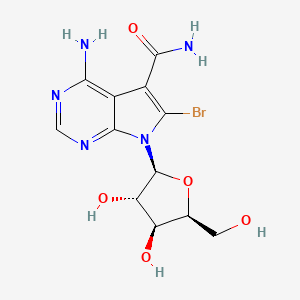
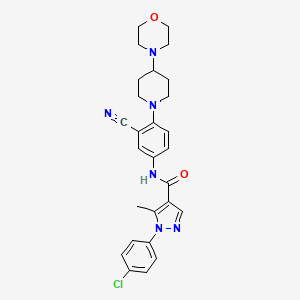
![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)
